2-(Propylamino)isonicotinonitrile

Medicinal Chemistry SAR Analysis Physicochemical Properties

2-(Propylamino)isonicotinonitrile (CAS 127680-76-6) is a critical SAR probe and negative control for nitric oxide synthase (NOS) assays—demonstrating EC50 values >100,000 nM against nNOS, eNOS, and iNOS—eliminating non-specific interference from the isonicotinonitrile core. Its moderate lipophilicity (XLogP3-AA=1.8) directly modulates target binding, permeability, and metabolic stability, making substitution with ethyl or isopropyl analogs scientifically unjustified. As a building block for DHODH inhibitor libraries (US Patent 8,691,852 B2), this compound enables researchers to validate patent claims or explore novel chemical space with a commercially available, synthesis-ready scaffold.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 127680-76-6
Cat. No. B174241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)isonicotinonitrile
CAS127680-76-6
Synonyms2-(propylamino)isonicotinonitrile
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCCNC1=NC=CC(=C1)C#N
InChIInChI=1S/C9H11N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h3,5-6H,2,4H2,1H3,(H,11,12)
InChIKeyYHKNUWNZUPWCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylamino)isonicotinonitrile (CAS 127680-76-6) Procurement Guide: Core Properties and Class Context


2-(Propylamino)isonicotinonitrile (CAS 127680-76-6), also known as 2-(propylamino)pyridine-4-carbonitrile [1], is an organic compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1]. It is a derivative of isonicotinonitrile, characterized by a propylamino substituent at the 2-position of the pyridine ring [1]. This compound is primarily utilized as a chemical building block and research tool in medicinal chemistry, where its reactivity and structural features are explored to understand and develop new chemical entities . It is commercially available from multiple vendors at research-grade purities (typically 95-98%) .

Critical Procurement Insight for 2-(Propylamino)isonicotinonitrile: Why Alkylamino Analogs Are Not Interchangeable


In the context of chemical procurement for structure-activity relationship (SAR) studies, substituting 2-(propylamino)isonicotinonitrile with its close analogs (e.g., 2-(ethylamino)isonicotinonitrile or 2-(isopropylamino)isonicotinonitrile) is not scientifically justified. The length and branching of the alkylamino chain directly modulate key molecular properties, including lipophilicity (as reflected by the computed XLogP3-AA value of 1.8 for the propyl derivative [1]), molecular size, and steric bulk. These parameters critically influence target binding affinity, cellular permeability, and metabolic stability [2]. Furthermore, the specific propylamino substitution pattern is a documented point of differentiation in patent literature, where it is claimed as part of a broader series of amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors [3], underscoring that even minor structural variations are proprietary and functionally distinct. Generic interchange without quantitative validation risks compromising experimental reproducibility and invalidating SAR conclusions.

Quantitative Evidence for 2-(Propylamino)isonicotinonitrile: Verified Differentiation Against Structural Analogs


Comparative Physicochemical Profiling: Lipophilicity (XLogP3) of Propylamino vs. Ethylamino and Isopropylamino Analogs

The lipophilicity of 2-(propylamino)isonicotinonitrile (XLogP3-AA = 1.8) [1] is intermediate between its shorter-chain (ethylamino, predicted XLogP3 ~1.0) and bulkier (isopropylamino, predicted XLogP3 ~2.0) analogs. This quantitative difference in calculated logP directly impacts predictions of passive membrane permeability and non-specific protein binding, making the propyl derivative a distinct chemical tool for probing optimal lipophilic efficiency (LipE) in a lead series.

Medicinal Chemistry SAR Analysis Physicochemical Properties

Differentiation in Nitric Oxide Synthase (NOS) Inhibition: Inactive Profile as a Control Tool

In contrast to many isonicotinonitrile-based NOS inhibitors, 2-(propylamino)isonicotinonitrile exhibits an EC50 greater than 100,000 nM against human neuronal NOS (nNOS) and endothelial NOS (eNOS), and an EC50 of 48,000 nM against inducible NOS (iNOS) in cell-based assays [1]. This is in stark contrast to potent NOS inhibitors like 7-nitroindazole (7-NI) which demonstrate IC50 values in the low micromolar to nanomolar range [2]. This profile establishes the compound not as an inhibitor, but as a structurally-related negative control or a scaffold for further optimization to enhance potency.

Enzymology Neuroscience Inflammation

Procurement-Relevant Physicochemical Specifications: Verified Purity and Handling Data

Commercially available 2-(propylamino)isonicotinonitrile is supplied with a verified minimum purity of 98% by multiple vendors , and is noted for its solubility in DMSO [1]. This contrasts with more complex or less stable analogs which may be offered at lower purity (e.g., 95% for 2-(ethylamino)isonicotinonitrile ) or have less well-defined solubility profiles, impacting the reproducibility of biological assays and synthetic reactions.

Chemical Synthesis Analytical Chemistry Procurement

Structural Novelty for Patent-Driven Research: Specific Substitution Claimed in DHODH Inhibitor Space

The specific 2-(propylamino) substitution on the isonicotinonitrile core is explicitly claimed within the genus of US Patent 8,691,852 B2, which covers amino nicotinic and isonicotinic acid derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors [1]. While a more potent analog (teriflunomide) is the clinical benchmark for DHODH inhibition (IC50 ≈ 1 µM) [2], the propylamino derivative is a documented part of the SAR landscape, providing a direct link to a therapeutically relevant target class and establishing its use as a comparator or starting point for novel IP generation.

Patent Chemistry Immunology Oncology

Validated Application Scenarios for 2-(Propylamino)isonicotinonitrile in Research and Development


Medicinal Chemistry SAR Studies: Probing Optimal Lipophilicity in Lead Optimization

When optimizing a lead series based on the 2-aminoisonicotinonitrile scaffold, researchers can procure 2-(propylamino)isonicotinonitrile to serve as a specific tool for quantifying the impact of moderate lipophilicity (XLogP3-AA = 1.8 [3]) on potency, selectivity, and ADME properties. By directly comparing its biological profile (e.g., in the context of the inactive NOS profile [2]) with that of the ethyl (less lipophilic) and isopropyl (more lipophilic, bulkier) analogs, a clear SAR can be established to guide the design of candidates with an optimal balance of properties.

Enzymology and Cell Biology: Use as a Structurally-Matched Negative Control for NOS Assays

The quantitative data showing that 2-(propylamino)isonicotinonitrile is essentially inactive against nNOS, eNOS, and iNOS (EC50 > 100,000 nM or 48,000 nM [3]) positions it as an ideal negative control for cell-based nitric oxide detection assays. Researchers investigating novel NOS inhibitors can use this compound to rule out non-specific assay interference from the isonicotinonitrile core, ensuring that observed inhibition is due to the specific pharmacophore of the active analog. This enhances the rigor and interpretability of pharmacological studies.

DHODH-Targeted Drug Discovery: A Validated Starting Point from the Patent Literature

For projects focused on discovering novel dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune or oncology applications, 2-(propylamino)isonicotinonitrile provides a direct entry point into the chemical space defined by US Patent 8,691,852 B2 [3]. Its procurement allows teams to synthesize and test analogs, validating the claims of the patent or exploring new chemical matter outside of the existing claims. Its established synthetic route and commercial availability make it a practical and efficient starting material for library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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